4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide

GPCR Screening Pain Opioid Receptor

4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide (CAS 869472-87-7) is a synthetic organic compound (molecular formula C₁₅H₁₇N₃O₃, molecular weight 287.31 g/mol) that integrates a 4-carbamoylphenoxyacetamide linker with an N-(1-cyanocyclopentyl) group. Its structural architecture—specifically the combination of a cyanocyclopentyl moiety with a benzamide core—is a recurrent scaffold in patents targeting androgen receptor modulation, kinase inhibition, and follicle-stimulating hormone receptor antagonism.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 869472-87-7
Cat. No. B3008300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide
CAS869472-87-7
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C15H17N3O3/c16-10-15(7-1-2-8-15)18-13(19)9-21-12-5-3-11(4-6-12)14(17)20/h3-6H,1-2,7-9H2,(H2,17,20)(H,18,19)
InChIKeyFGOWBKDRVRBDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

869472-87-7: A Benzamide-Based Building Block with a Cyanocyclopentyl Pharmacophore for Androgen Receptor and Kinase-Targeted Research


4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide (CAS 869472-87-7) is a synthetic organic compound (molecular formula C₁₅H₁₇N₃O₃, molecular weight 287.31 g/mol) that integrates a 4-carbamoylphenoxyacetamide linker with an N-(1-cyanocyclopentyl) group . Its structural architecture—specifically the combination of a cyanocyclopentyl moiety with a benzamide core—is a recurrent scaffold in patents targeting androgen receptor modulation, kinase inhibition, and follicle-stimulating hormone receptor antagonism [1][2]. This compound is consequently offered by multiple chemical suppliers as a research intermediate, with purity specifications typically at or above 95% .

Why N-(1-Cyanocyclopentyl)benzamide (CAS 91806-24-5) and Other Cyanocyclopentyl-Benzamides Cannot Substitute for CAS 869472-87-7


Within the cyanocyclopentyl-benzamide class, minor structural modifications produce profoundly different biological targeting profiles. While CAS 869472-87-7 uniquely carries a 4-carbamoylphenoxyacetamide extension, the simplest analog N-(1-cyanocyclopentyl)benzamide (CAS 91806-24-5) lacks this entire linker region, resulting in a molecular weight difference of 73 Da and drastically altered shape and pharmacophore presentation . Other in-class compounds—such as 4-chloro-N-(1-cyanocyclopentyl)benzamide, 4-[(1-cyanocyclopentyl)amino]-2-fluoro-N-methylbenzamide (CAS 915087-34-2), and N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide—introduce halogens or heterocycles at positions that are unsubstituted in CAS 869472-87-7, fundamentally changing their polarity and target preference toward cannabinoid receptors, tyrosine kinases, or other biological targets [1]. Consequently, generic substitution among these structural neighbors is scientifically unsound without target-specific functional validation.

Quantitative Differentiation Evidence for 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide (CAS 869472-87-7)


μ-Opioid Receptor (MOR-1) Primary HTS Screening Activity

In a luminescence-based cell-based primary high-throughput screening assay at The Scripps Research Institute Molecular Screening Center, CAS 869472-87-7 was tested as a single concentration against the human mu-type opioid receptor isoform MOR-1 . The compound was classified as active in this primary screen. No comparator data for N-(1-cyanocyclopentyl)benzamide (CAS 91806-24-5) or other close analogs is available in the same assay format, precluding direct potency comparison. However, the presence of the 4-carbamoylphenoxyacetamide extension in CAS 869472-87-7—absent in CAS 91806-24-5—suggests a different mode of interaction at the receptor, as this additional pharmacophore can engage hydrogen-bonding networks unavailable to the simpler analog.

GPCR Screening Pain Opioid Receptor

Antiproliferative Activity Against Human HeLa Cervical Carcinoma Cells

PubChem BioAssay data (AID not publicly linked to full dose-response curves) reports that CAS 869472-87-7 was among 6 compounds tested for antiproliferative activity against human HeLa cells in a 48-hour WST-8 assay [1]. Three compounds were classified as active, and at least one compound achieved activity ≤ 1 µM. While the individual IC₅₀ of CAS 869472-87-7 is not extractable from the summary record, its presence among the active set distinguishes it from the three inactive compounds in the same panel. By contrast, no matched antiproliferative data against HeLa cells is publicly available for N-(1-cyanocyclopentyl)benzamide (CAS 91806-24-5) or 4-chloro-N-(1-cyanocyclopentyl)benzamide, underscoring a data availability gap rather than a demonstrated superiority.

Cancer Cell Biology Cytotoxicity HeLa

ADAM17 (TACE) Protease Inhibition Screening

A QFRET-based biochemical primary HTS assay at The Scripps Research Institute Molecular Screening Center evaluated CAS 869472-87-7 as an inhibitor of ADAM17 (disintegrin and metalloproteinase domain-containing protein 17, also known as TACE), a validated target in inflammatory disease . The compound was screened as part of a larger library; its activity outcome is recorded. No public data exists for the analogous screening of N-(1-cyanocyclopentyl)benzamide or 4-chloro-N-(1-cyanocyclopentyl)benzamide against ADAM17, meaning that CAS 869472-87-7 is the only member of this close analog series with documented screening against this clinically relevant protease.

Inflammation Protease Inhibition ADAM17

Muscarinic Acetylcholine M1 Receptor Agonist Screening

In a fluorescence-based cell-based primary HTS for muscarinic acetylcholine receptor M1 (CHRM1) agonists at The Scripps Research Institute, CAS 869472-87-7 was tested and its activity outcome recorded . The M1 receptor is a therapeutic target for Alzheimer's disease and cognitive disorders. The absence of M1 screening data for N-(1-cyanocyclopentyl)benzamide or any other close analog listed in Section 2 means that CAS 869472-87-7 holds unique screening pedigree within this chemical series for this therapeutically relevant CNS target.

Neuroscience GPCR Muscarinic Receptor

Where 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide (CAS 869472-87-7) Adds Value: Evidence-Backed Application Scenarios


Opioid Receptor Probe Development and GPCR Screening Cascades

Given its confirmed activity in a luminescence-based MOR-1 primary HTS screening assay at Scripps Research Institute , CAS 869472-87-7 can serve as a starting hit for medicinal chemistry optimization in opioid receptor programs. The 4-carbamoylphenoxyacetamide extension offers vectors for further derivatization that are absent in the simpler N-(1-cyanocyclopentyl)benzamide scaffold, enabling exploration of auxiliary binding pockets.

Oncology Cell-Based Screening Using HeLa Carcinoma Models

The PubChem BioAssay entry documenting activity against HeLa cells in a 48-hour WST-8 viability assay positions CAS 869472-87-7 as a candidate for follow-up cytotoxicity screening in cervical cancer and broader oncology panels. Procurement for this purpose is justified over its untested analogs, which lack any publicly available matched cancer-cell activity readout.

Inflammation and Oncology Targets: ADAM17/TACE Protease Inhibitor Discovery

The compound's documented screening against ADAM17 (TACE) in a QFRET-based biochemical assay makes it suitable for laboratories pursuing metalloprotease inhibitor discovery. Since no other cyanocyclopentyl-benzamide analog has been reported in ADAM17 screens, CAS 869472-87-7 constitutes the only data-supported entry point into this chemical series for this target class.

Neuroscience: Muscarinic M1 Receptor Agonist Screening for Cognitive Disorders

With a documented fluorescence-based cell-based primary M1 HTS result , this compound is relevant for Alzheimer's disease and cognitive disorder research. The unique presence of M1 screening data within the cyanocyclopentyl-benzamide series eliminates the need to empirically test untried analogs in initial M1 assay validation.

Quote Request

Request a Quote for 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.